REACTION_CXSMILES
|
Cl.Cl.[N:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([O:19]C)=[O:18])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[OH-].[Li+].[Cl-].[NH4+]>O1CCCC1.O>[N:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([OH:19])=[O:18])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1 |f:0.1.2,3.4,5.6|
|
Name
|
methyl 3-[4(4-pyridyl)piperazin-1-yl]propionate dihydrochloride
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1=CC=C(C=C1)N1CCN(CC1)CCC(=O)OC
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for two hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It is then evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the inorganic salts precipitated
|
Type
|
FILTRATION
|
Details
|
are suction filtered
|
Type
|
CUSTOM
|
Details
|
the solution remaining is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with ether and suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)N1CCN(CC1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |